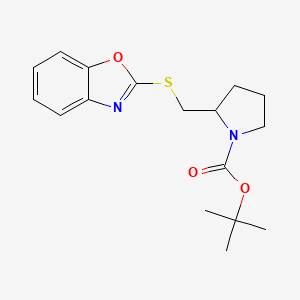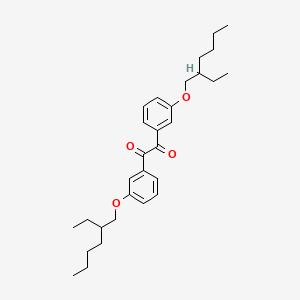
5-Chloro-2-methoxyphenylzinciodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-2-methoxyphenylzinciodide is an organozinc compound with the molecular formula C7H6ClOZnI. It is commonly used in organic synthesis, particularly in cross-coupling reactions. This compound is known for its reactivity and ability to form carbon-carbon bonds, making it valuable in the field of synthetic chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
5-Chloro-2-methoxyphenylzinciodide can be synthesized through the reaction of 5-chloro-2-methoxyphenyl iodide with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction typically requires the use of a catalyst, such as palladium, to facilitate the formation of the organozinc compound .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactions under controlled conditions. The process includes the use of high-purity reagents and solvents to ensure the quality and yield of the final product. The reaction is carried out in specialized reactors designed to handle the reactivity of organozinc compounds .
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloro-2-methoxyphenylzinciodide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc atom is replaced by other nucleophiles.
Cross-Coupling Reactions: It is widely used in Suzuki-Miyaura and Negishi coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boronic acids under mild conditions to form biaryl compounds.
Negishi Coupling: This reaction uses palladium or nickel catalysts and organohalides to form carbon-carbon bonds.
Major Products Formed
The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Applications De Recherche Scientifique
5-Chloro-2-methoxyphenylzinciodide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to form complex molecules through cross-coupling reactions.
Biology: It can be used to modify biomolecules for studying biological processes.
Medicine: It is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: It is used in the production of fine chemicals and materials for various industrial applications.
Mécanisme D'action
The mechanism of action of 5-chloro-2-methoxyphenylzinciodide involves the formation of carbon-carbon bonds through cross-coupling reactions. The zinc atom in the compound acts as a nucleophile, facilitating the transfer of the phenyl group to the electrophilic partner in the reaction. This process is typically catalyzed by palladium or nickel complexes, which help to activate the reactants and promote the coupling reaction .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Chloro-2-methoxyphenylboronic acid
- 5-Chloro-2-methoxybenzonitrile
- 2-Chloro-5-(chloromethyl)pyridine
Uniqueness
5-Chloro-2-methoxyphenylzinciodide is unique due to its high reactivity and ability to participate in a wide range of cross-coupling reactions. Unlike other similar compounds, it offers greater versatility in forming carbon-carbon bonds, making it a valuable reagent in synthetic chemistry .
Propriétés
Formule moléculaire |
C7H6ClIOZn |
|---|---|
Poids moléculaire |
333.9 g/mol |
Nom IUPAC |
zinc;1-chloro-4-methoxybenzene-5-ide;iodide |
InChI |
InChI=1S/C7H6ClO.HI.Zn/c1-9-7-4-2-6(8)3-5-7;;/h2-4H,1H3;1H;/q-1;;+2/p-1 |
Clé InChI |
LRRHOPQCZDDUAI-UHFFFAOYSA-M |
SMILES canonique |
COC1=[C-]C=C(C=C1)Cl.[Zn+2].[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![2-[2-Amino-3-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-1-yl]-2-(1-benzofuran-2-yl)acetic acid](/img/structure/B13966892.png)
![Benzyl 8-cyclopropyl-2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B13966898.png)


![2-Bromo-1-[5-bromo-3-(ethylsulfonyl)-2-pyridinyl]ethanone](/img/structure/B13966904.png)
![2-(2-Chloroethyl)-2-azaspiro[4.5]decan-8-amine](/img/structure/B13966918.png)
